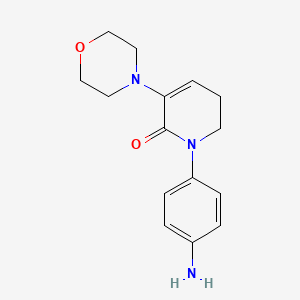

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Descripción

BenchChem offers high-quality 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGIGSPFTMLIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in Apixaban Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound, holds a significant position in contemporary pharmaceutical manufacturing. Identified by its CAS number 1267610-26-3, this molecule is not primarily recognized for its own therapeutic effects but as a pivotal intermediate in the synthesis of Apixaban[1][2][3]. Apixaban is a potent, orally active, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade[2][3]. This anticoagulant is widely prescribed for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation[3][4]. The efficient and high-purity synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is, therefore, a cornerstone of Apixaban production, directly impacting the scalability and cost-effectiveness of this life-saving medication[1]. This guide provides an in-depth analysis of its fundamental properties, synthesis, and handling protocols, tailored for professionals in drug development and chemical research.

Chemical and Physical Properties

The molecular architecture of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, featuring an aminophenyl group attached to a morpholino-substituted dihydropyridinone ring, dictates its chemical behavior and physical characteristics[1]. These properties are crucial for its handling, storage, and reactivity in subsequent synthetic steps.

Core Identification and Structural Data

| Identifier | Value |

| CAS Number | 1267610-26-3[1][2][5] |

| Molecular Formula | C₁₅H₁₉N₃O₂[1][2][4][6] |

| Molecular Weight | 273.33 g/mol [1][2][4][6] |

| IUPAC Name | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one |

| Synonyms | 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, Apixaban Intermediate A[1][2][5][7] |

| InChI | InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2[2][6] |

| InChIKey | YUGIGSPFTMLIMA-UHFFFAOYSA-N[2] |

| SMILES | C1(=O)N(C2=CC=C(N)C=C2)CCC=C1N1CCOCC1[2] |

Physicochemical Characteristics

| Property | Value | Source(s) |

| Appearance | Off-white to pale beige solid/powder | [1][2][4] |

| Melting Point | >246°C (decomposes) | [2][4] |

| Boiling Point | 491.5 ± 45.0 °C (Predicted) | [1][2] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in methanol and chloroform | [2][4] |

| pKa | 4.96 ± 0.10 (Predicted) | [2][4] |

The high melting point suggests significant thermal stability, which is attributed to its robust heterocyclic structure[4]. The predicted pKa value indicates weak basicity, with the morpholine nitrogen being the likely primary site of protonation[4].

Synthesis and Manufacturing

The synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a critical process in the overall production of Apixaban. Various methods have been developed to ensure high yield and purity, which are essential for pharmaceutical-grade intermediates.

Synthetic Pathways Overview

Two primary synthetic routes are commonly cited:

-

Condensation Reaction : This method involves the condensation of morpholine with a suitable precursor molecule. The reaction is typically facilitated by a strong base like sodium hydride to form the desired pyridinone structure[4].

-

Reduction of a Nitro Precursor : A widely used and high-yield method involves the reduction of a nitro-substituted precursor. This approach is valued for its efficiency and the high purity of the final product[2][4].

Caption: High-yield synthesis via reduction of a nitro precursor.

Detailed Experimental Protocol: Reduction Method

This protocol describes a lab-scale synthesis that achieves high yield and purity, as adapted from established procedures[2].

Materials and Reagents:

-

Nitro-substituted pyridinone precursor (e.g., 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one)

-

Methanol

-

Water

-

Raney Cobalt (catalyst)

-

Hydrazine Hydrate (80% solution)

-

Diatomaceous earth

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Reactor Setup : In a suitable reactor, charge 25 L of water and 25 L of methanol.

-

Addition of Reactants : Under constant stirring, add 2.5 kg of the nitro-substituted precursor compound and 250 g of Raney Cobalt.

-

Heating : Raise the temperature of the mixture to 40-50°C.

-

Addition of Reducing Agent : Slowly add 2.0 kg of hydrazine hydrate (80% solution) to the mixture. An exothermic reaction may occur, so careful control of the addition rate is crucial.

-

Reaction : Maintain the reaction temperature at 60-70°C for approximately 3 hours to ensure the reaction goes to completion.

-

Filtration : After the reaction is complete, filter the mixture through diatomaceous earth to remove the Raney Cobalt catalyst.

-

Solvent Removal : Concentrate the filtrate by removing the solvent under reduced pressure.

-

Product Isolation : Add MTBE to the resulting filter cake to precipitate the product.

-

Drying : Collect the solid product and dry it thoroughly. This process typically yields a white solid with a purity of 99.8% and a yield of 98%[2].

Biological Role and Application

The primary and well-documented role of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is as a direct precursor to Apixaban[1][2]. Its chemical structure provides the necessary backbone for the subsequent synthetic transformations that lead to the final active pharmaceutical ingredient.

While the compound itself is sometimes described as not bioactive, its structure is inherently linked to the anticoagulant activity of Apixaban[4][8]. The aminophenyl and dihydropyridinone moieties are key components that, after further modification, will interact with the active site of Factor Xa. Therefore, its significance lies in its structural contribution to a pharmacologically active molecule rather than its own biological activity. It is crucial in research and development for exploring new therapeutic agents that target Factor Xa[3].

Caption: Role as a key intermediate leading to a therapeutic effect.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazard statements:

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark)[2][9].

Recommended Handling Procedures

-

Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid breathing dust[7][9][10].

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection[9].

-

Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating or drinking. Do not eat, drink, or smoke in the work area[9].

-

Spill Response : In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal. Wash the spill area thoroughly[8].

Storage Conditions

-

Temperature : Store in a cool, dry, and well-ventilated place, typically at 2-8°C[2][4].

-

Atmosphere : Store under an inert gas (e.g., nitrogen or argon) to prevent degradation, as the compound may be air and heat sensitive[2][4][7].

Conclusion

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a compound of high importance in the pharmaceutical industry. Its value is intrinsically tied to its role as a non-negotiable building block in the synthesis of Apixaban. A thorough understanding of its chemical and physical properties, coupled with robust and efficient synthetic protocols, is essential for any organization involved in the manufacturing of this globally significant anticoagulant. Adherence to strict safety and handling guidelines is critical to ensure both the quality of the intermediate and the safety of the personnel involved in its production and use. Continued research into optimizing its synthesis will remain a key focus for improving the accessibility of Apixaban to patients worldwide.

References

-

Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate. Blossom Chemical. [Link]

-

1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. PubChem. [Link]

-

Cas 1267610-26-3,1-(4-AMinophenyl). LookChem. [Link]

-

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 99%. Otto Chemie Pvt. Ltd.. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 3. Cas 1267610-26-3,1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | lookchem [lookchem.com]

- 4. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 5. CAS 1267610-26-3: 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morph… [cymitquimica.com]

- 6. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. chemicea.com [chemicea.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS number: 1267610-26-3), a pivotal intermediate in the synthesis of the direct Factor Xa inhibitor, Apixaban. The document elucidates the compound's chemical and physical properties, details its synthesis and subsequent role in the Apixaban reaction pathway, and discusses relevant analytical methodologies and safety protocols. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development and manufacturing of anticoagulant therapies.

Introduction: The Strategic Importance in Anticoagulant Synthesis

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a cornerstone in the manufacturing of Apixaban, a widely prescribed oral anticoagulant for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation.[1][2] The structural integrity and purity of this intermediate are paramount, directly influencing the efficacy and safety profile of the final active pharmaceutical ingredient (API).[3] Its synthesis represents a critical step in the overall production of Apixaban, making a thorough understanding of its chemistry and handling essential for pharmaceutical scientists.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is fundamental for its effective use in synthesis and for ensuring stability during storage.

| Property | Value | Source(s) |

| CAS Number | 1267610-26-3 | [5] |

| Molecular Formula | C₁₅H₁₉N₃O₂ | |

| Molecular Weight | 273.33 g/mol | |

| Appearance | White to off-white or light yellow solid/powder | [4][6] |

| Melting Point | >246°C (decomposes) | [7] |

| Boiling Point | 491.5 ± 45.0 °C (Predicted) | [2] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in chloroform and methanol. | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [2] |

| Purity (typical) | ≥98.0% (HPLC) | [4][8] |

Synthesis and Mechanism

The primary route to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves the reduction of its nitro precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Synthesis of the Nitro Precursor

The synthesis of the nitro precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a multi-step process that begins with the reaction of 1-(4-nitrophenyl)-2-piperidone with a chlorinating agent, followed by reaction with morpholine.[9]

Experimental Protocol: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one [9]

-

Chlorination: To a solution of 1-(4-nitrophenyl)-2-piperidone (0.15 mol) in a suitable solvent, add phosphorus pentachloride (0.52 mol) while maintaining a low temperature.

-

Quenching: Slowly pour the reaction mixture into ice water.

-

Extraction: Separate the aqueous layer and extract with chloroform (3 x 100 mL).

-

Washing and Drying: Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Concentration: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the chlorinated intermediate as a yellow solid.

-

Morpholine Reaction: To the crude chlorinated intermediate (57 g), add morpholine (307 mL) and heat the mixture to reflux for 2 hours.

-

Isolation: Cool the reaction to room temperature, allowing for the precipitation of morpholine hydrochloride. Add water (600 mL) to precipitate the product.

-

Purification: Collect the resulting yellow solid by filtration and dry to obtain 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Reduction to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

The final step in the synthesis of the title compound is the reduction of the nitro group to an amine. This is typically achieved with high efficiency using hydrazine hydrate in the presence of a catalyst.[1]

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one [1][10]

-

Reaction Setup: In a suitable reactor, add water (25 L), methanol (25 L), 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (2.5 kg), and Raney cobalt (250 g) under stirring.

-

Heating: Raise the temperature of the mixture to 40-50 °C.

-

Hydrazine Addition: Slowly add hydrazine hydrate (80% content, 2.0 kg).

-

Reaction: Maintain the reaction temperature at 60-70 °C for 3 hours.

-

Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth and concentrate the solvent.

-

Isolation: Add methyl tert-butyl ether (MTBE) to the filter cake to precipitate the product.

-

Drying: Dry the resulting white solid to yield 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (yield: 98%, purity: 99.8%).

Role in Apixaban Synthesis

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one serves as a crucial building block in the construction of the Apixaban molecule. The primary amino group of this intermediate is acylated with 5-chlorovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring of the piperidinone moiety.[10]

Figure 1: Key transformation of the title compound in the Apixaban synthesis.

Biological Relevance and Potential Activity

While the primary significance of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is as a synthetic intermediate, its structural relationship to the final drug, Apixaban, warrants consideration of its potential biological activity. Apixaban is a direct and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[11] Although there is limited publicly available data on the intrinsic biological activity of this specific intermediate, it is crucial in drug development to characterize the pharmacological profile of all key intermediates to identify any potential off-target effects or contributions to the overall impurity profile of the final drug product.[12][13]

Analytical Characterization

The purity and identity of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one are critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing its purity.

Illustrative HPLC Method for Purity Determination

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the chromophore of the molecule (e.g., 280 nm).

-

Purity Assessment: Purity is generally determined by the area percentage of the main peak relative to all other peaks in the chromatogram.[8]

Further characterization to confirm the structure of the compound and any impurities is typically performed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[14]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area. Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

Figure 2: Recommended safe handling workflow for the title compound.

Conclusion

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a non-negotiable component in the efficient and scalable synthesis of Apixaban. Its chemical properties, a well-defined synthetic pathway, and established analytical controls underscore its importance in the pharmaceutical industry. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to handle and utilize this key intermediate with scientific rigor and a commitment to safety and quality.

References

-

Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate. (n.d.). Retrieved from [Link]

- Process for the preparation of apixaban and intermediates thereof. (2018). Google Patents.

-

Apixaban USP Related Compound H. (n.d.). SynZeal. Retrieved from [Link]

-

Apixaban Related Compound G. (n.d.). Veeprho. Retrieved from [Link]

-

Apixaban USP Related Compound F. (n.d.). SynZeal. Retrieved from [Link]

-

Wang, L., et al. (2010). In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies. Drug Metabolism and Disposition, 38(3), 448-458. [Link]

-

Wong, P. C., et al. (2011). Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies. Journal of Thrombosis and Haemostasis, 9(10), 2031-2041. [Link]

-

1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone. (n.d.). LookChem. Retrieved from [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). OAJPR. Retrieved from [Link]

-

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Lee, S. K., et al. (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. Molecules, 21(5), 649. [Link]

-

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 99%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

Wong, P. C., et al. (2008). In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. Thrombosis and Haemostasis, 99(03), 577-586. [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (2009). Google Patents.

Sources

- 1. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone synthesis - chemicalbook [chemicalbook.com]

- 2. Cas 1267610-26-3,1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | lookchem [lookchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. innospk.com [innospk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Manufacturers of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 99%, CAS 1267610-26-3, A 1401, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 8. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 10. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 11. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Pivotal Intermediate in Apixaban Synthesis

Executive Summary: This document provides an in-depth technical analysis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3), a critical intermediate in the large-scale synthesis of Apixaban. Apixaban is a potent, orally active, and selective direct Factor Xa inhibitor widely prescribed as an anticoagulant. The guide delineates the core molecular and physicochemical properties of this intermediate, presents a field-proven synthesis protocol with an emphasis on the underlying chemical principles, and discusses its strategic importance in pharmaceutical manufacturing. This whitepaper is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this key starting material.

Core Molecular Profile and Physicochemical Properties

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a sophisticated heterocyclic compound featuring a dihydropyridinone core substituted with aminophenyl and morpholino moieties. These structural features are instrumental to its role in the convergent synthesis of Apixaban.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, regulatory filings, and research documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | |

| CAS Number | 1267610-26-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉N₃O₂ | [1][3][4] |

| Molecular Weight | 273.33 g/mol | [2][4][5][6] |

| Common Synonyms | 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone; Apixaban Intermediate A; Apixaban Impurity S | [1][2][7] |

Physicochemical Characteristics

The compound's physical and chemical properties dictate its handling, storage, and reactivity. It exhibits high thermal stability, a critical attribute for process safety and product integrity during synthesis.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to pale beige solid powder | [1][2][5] |

| Melting Point | >246°C (with decomposition) | [2][5][6] |

| Solubility | Slightly soluble in methanol and chloroform | [2][5] |

| pKa (Predicted) | 4.96 ± 0.10 | [2][5] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [1][2] |

| Boiling Point (Predicted) | 491.5 ± 45.0 °C at 760 mmHg | [1][2] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light | [2][5] |

The predicted pKa suggests the molecule behaves as a weak base, with the morpholine nitrogen being the most probable site of protonation.[5] Its high melting and decomposition temperature are indicative of a stable crystalline lattice, attributed to the robust heterocyclic framework.[5]

The Strategic Role in Apixaban Synthesis

The primary significance of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one lies in its function as a cornerstone for the construction of Apixaban.[1] Apixaban functions by directly inhibiting Factor Xa, a critical juncture in the coagulation cascade, thereby preventing thrombus formation.[5][6]

This intermediate provides the core structure onto which the pyrazole and valeramide moieties of the final active pharmaceutical ingredient (API) are assembled. The primary amino group on the phenyl ring is the key reactive site for the subsequent cyclization reaction that forms the pyrazole ring system of Apixaban. Its high-purity availability is therefore essential for achieving the stringent quality standards required for the final drug product.[1]

Caption: High-level synthetic pathway illustrating the role of the target intermediate.

Synthesis and Purification Protocol

The most efficient and high-yielding synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves the catalytic reduction of its nitro-analogue precursor.[2][5] This method is favored in industrial applications for its reliability, high conversion, and purity of the final product.

Synthesis via Catalytic Hydrazine Reduction

Principle: This protocol utilizes the selective reduction of an aromatic nitro group to a primary amine. Raney cobalt is employed as a heterogeneous catalyst, valued for its high surface area and catalytic activity. Hydrazine hydrate serves as the in-situ hydrogen donor, which is catalytically decomposed on the Raney cobalt surface to generate the hydrogen required for the reduction. The reaction is conducted at a moderately elevated temperature (60–70°C) to ensure a favorable reaction rate while minimizing thermal degradation or side reactions.[2][5]

Experimental Protocol:

-

Reactor Charging: To a suitable reactor, charge 25 L of water and 25 L of methanol.

-

Addition of Solids: Under constant stirring, add 2.5 kg of the starting material, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Compound I), followed by 250 g of water-wet Raney cobalt catalyst.

-

Initial Heating: Raise the temperature of the slurry to 40–50°C.

-

Hydrazine Addition: Slowly and carefully add 2.0 kg of hydrazine hydrate (80% solution) to the reactor. This addition is exothermic and must be controlled to maintain the reaction temperature.

-

Reaction Phase: After the addition is complete, maintain the reaction mixture at a temperature of 60–70°C for approximately 3 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).

-

Work-up and Isolation:

-

Cool the reaction mixture and filter through a pad of diatomaceous earth to remove the Raney cobalt catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol and water.

-

The resulting solid cake is triturated with a solvent like methyl tert-butyl ether (MTBE) to facilitate filtration and drying.

-

-

Drying: Dry the isolated white solid to yield the final product.

This process consistently yields the target compound in high purity (>99.8%) and with excellent yields (>98%).[2]

Sources

- 1. innospk.com [innospk.com]

- 2. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 3. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Manasa Life Sciences [manasalifesciences.com]

- 4. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 6. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 7. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | Benchchem [benchchem.com]

A Technical Guide to the Spectral Characterization of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No. 1267610-26-3), a key intermediate in the synthesis of the anticoagulant drug Apixaban.[1][2][3] In the absence of publicly available experimental spectra, this document presents a detailed, theoretically predicted analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering a robust framework for the structural elucidation and characterization of this important pharmaceutical intermediate. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are supported by authoritative references to ensure scientific integrity.

Introduction

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound with the molecular formula C₁₅H₁₉N₃O₂ and a molecular weight of 273.33 g/mol .[4][5] Its structure, comprising a dihydropyridinone core, a morpholine substituent, and a p-aminophenyl group, makes it a crucial building block in the multi-step synthesis of Apixaban, a direct Factor Xa inhibitor.[2][6] The purity and structural integrity of this intermediate are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a detailed predictive analysis of the spectral data expected from modern analytical techniques. Understanding these spectral signatures is critical for process monitoring, impurity profiling, and ensuring batch-to-batch consistency in a pharmaceutical manufacturing setting.

Chemical Structure and Properties:

-

IUPAC Name: 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one[7]

-

CAS Number: 1267610-26-3[2]

-

Molecular Formula: C₁₅H₁₉N₃O₂[4]

-

Molecular Weight: 273.33 g/mol [5]

-

Appearance: Off-white to pale beige solid[2]

-

Solubility: Slightly soluble in chloroform and methanol[4]

Figure 1. Chemical structure of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. Predicted ¹H and ¹³C NMR spectra provide a valuable reference for identity confirmation and purity assessment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of the chemical environment of each proton. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H on C4 | ~5.5 - 6.0 | Triplet (t) | 1H | Vinylic proton, deshielded by the adjacent C=O group and the morpholino nitrogen. |

| Aromatic (H on C2', C6') | ~7.0 - 7.2 | Doublet (d) | 2H | Ortho to the lactam nitrogen, deshielded. |

| Aromatic (H on C3', C5') | ~6.6 - 6.8 | Doublet (d) | 2H | Ortho to the amino group, shielded by its electron-donating effect. |

| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | 2H | Protons on nitrogen, chemical shift can vary with solvent and concentration. |

| Morpholino (-CH₂-N-) | ~3.0 - 3.3 | Triplet (t) | 4H | Adjacent to the nitrogen of the morpholine ring. |

| Morpholino (-CH₂-O-) | ~3.7 - 3.9 | Triplet (t) | 4H | Adjacent to the oxygen of the morpholine ring, more deshielded. |

| Dihydropyridinone (H on C5) | ~2.5 - 2.8 | Multiplet (m) | 2H | Aliphatic protons adjacent to a double bond and a methylene group. |

| Dihydropyridinone (H on C6) | ~3.5 - 3.8 | Triplet (t) | 2H | Aliphatic protons adjacent to the lactam nitrogen. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O (C2) | ~165 - 170 | Carbonyl carbon of the lactam. |

| C4 | ~100 - 105 | Vinylic carbon adjacent to the morpholino group. |

| C3 | ~145 - 150 | Vinylic carbon bearing the morpholino group. |

| Aromatic (C1') | ~130 - 135 | Quaternary carbon attached to the lactam nitrogen. |

| Aromatic (C4') | ~145 - 150 | Quaternary carbon attached to the amino group. |

| Aromatic (C2', C6') | ~125 - 130 | Aromatic CH carbons. |

| Aromatic (C3', C5') | ~115 - 120 | Aromatic CH carbons shielded by the amino group. |

| Morpholino (-CH₂-N-) | ~45 - 50 | Aliphatic carbons adjacent to nitrogen. |

| Morpholino (-CH₂-O-) | ~65 - 70 | Aliphatic carbons adjacent to oxygen. |

| Dihydropyridinone (C5) | ~25 - 30 | Aliphatic methylene carbon. |

| Dihydropyridinone (C6) | ~45 - 50 | Aliphatic methylene carbon adjacent to the lactam nitrogen. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Figure 2. Standard workflow for NMR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 273, corresponding to the molecular weight of the compound. The intensity may be moderate to low due to fragmentation.

-

Key Fragmentation Pathways:

-

Loss of the morpholino group: A significant fragment would likely arise from the cleavage of the C-N bond connecting the morpholine ring to the dihydropyridinone core, resulting in a fragment at m/z 187 (M - 86).

-

Fragmentation of the morpholine ring: Cleavage within the morpholine ring can lead to characteristic fragments. For example, loss of a CH₂O fragment (30 Da) from the molecular ion could yield a peak at m/z 243.

-

Cleavage of the aminophenyl group: Fragmentation could involve the loss of the aminophenyl group, though this is generally less favored than cleavage of the more labile morpholine substituent.

-

Retro-Diels-Alder (RDA) type fragmentation: The dihydropyridinone ring could potentially undergo an RDA-type fragmentation, though this is less common for this specific ring system.

-

Figure 3. Predicted major fragmentation pathways in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition. For C₁₅H₁₉N₃O₂, the calculated exact mass is 273.1477. An experimentally determined mass within a few ppm of this value would confirm the molecular formula.

Experimental Protocol: Mass Spectrometry

A general protocol for analysis by GC-MS (for volatile compounds) or LC-MS (for less volatile compounds) is outlined below. Given the compound's high melting point, LC-MS with electrospray ionization (ESI) is the more appropriate technique.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

Mass Spectrometer Conditions (Positive ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow and temperature optimized for signal intensity.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the protonated molecule [M+H]⁺ at m/z 274.1555. For fragmentation studies (MS/MS), select the precursor ion at m/z 274 and apply collision-induced dissociation (CID) to generate and analyze fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3450 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Medium-Weak | Aromatic C-H |

| 2950 - 2800 | C-H stretch | Medium | Aliphatic C-H (dihydropyridinone and morpholine) |

| ~1660 | C=O stretch | Strong | α,β-Unsaturated Lactam (Amide) |

| ~1620 | N-H bend | Medium | Primary Amine |

| 1600, 1500 | C=C stretch | Medium | Aromatic Ring |

| 1350 - 1250 | C-N stretch | Strong | Aromatic Amine |

| ~1115 | C-O-C stretch | Strong | Ether (Morpholine) |

The IR spectrum is expected to be dominated by a strong carbonyl absorption around 1660 cm⁻¹ and the characteristic N-H stretching bands of the primary aromatic amine in the 3450-3250 cm⁻¹ region.[9][10]

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The structural elucidation of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is reliably achieved through a combination of NMR, MS, and IR spectroscopy. This technical guide provides a detailed predictive framework for the interpretation of these spectra, serving as an essential reference for scientists and researchers involved in the synthesis and quality control of Apixaban and its intermediates. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data. While predicted data is a powerful tool, it is recommended to confirm these findings with experimental data obtained from a well-characterized reference standard whenever possible.

References

-

Organic Spectroscopy International. (2015, February 22). APIXABAN, Eliquis. Retrieved from [Link]

-

LookChem. (n.d.). 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone (1267610-26-3). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 99%. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]

-

UC Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 7. cbic.yale.edu [cbic.yale.edu]

- 8. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-depth Technical Guide to the Solubility Profile of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3), a key intermediate in the synthesis of the anticoagulant drug Apixaban. Recognizing the limited availability of quantitative solubility data in public literature, this guide synthesizes known information, provides a theoretical framework for its solubility characteristics based on its physicochemical properties, and offers detailed, field-proven experimental protocols for researchers to determine its solubility in various organic solvents. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and formulation of Apixaban and related compounds.

Introduction and Physicochemical Profile

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a crucial building block in the manufacturing of Apixaban, a direct factor Xa inhibitor.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and ensuring overall process efficiency and product quality.

The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. A thorough understanding of the intermediate's properties is the first step in predicting and experimentally determining its solubility profile.

Table 1: Physicochemical Properties of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉N₃O₂ | [2][3] |

| Molecular Weight | 273.33 g/mol | [2][3] |

| Appearance | Off-white to pale beige solid | [2] |

| Melting Point | >246°C (decomposes) | [2][4] |

| Predicted pKa | 4.96 ± 0.10 | [2] |

| Predicted Boiling Point | 491.5 ± 45.0 °C | [5] |

| Predicted Density | 1.277 ± 0.06 g/cm³ | [5] |

The predicted pKa of 4.96 suggests the compound is a weak base, with the morpholine nitrogen being the likely site of protonation.[2] This property is critical as it indicates that the solubility in aqueous media will be pH-dependent, though its solubility in organic solvents is less likely to be influenced by pH unless the solvent has acidic or basic properties. The high melting point is indicative of a stable crystal lattice, which can contribute to lower solubility.[2]

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, arising from the morpholine ring, the lactam carbonyl group, and the aminophenyl group, suggests it will have a degree of solubility in polar organic solvents. The presence of both hydrogen bond donors (the amino group) and acceptors (the oxygen and nitrogen atoms) further indicates potential interactions with protic and aprotic polar solvents.

Conversely, the nonpolar character of the phenyl ring and the hydrocarbon backbone would suggest limited solubility in highly nonpolar solvents. Therefore, a range of solvents with varying polarities should be considered when experimentally determining the solubility profile.

Known Solubility Data

Publicly available, quantitative solubility data for 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in organic solvents is scarce. The available information is summarized below.

Table 2: Summary of Known Solubility

| Solvent | Temperature | Solubility | Classification | Source(s) |

| Water | 25°C | ~1.4 g/L (1400 mg/L) | Slightly Soluble | [2][6] |

| Methanol | Not Specified | Not Quantified | Slightly Soluble | [2][7] |

| Chloroform | Not Specified | Not Quantified | Slightly Soluble | [2][7] |

The term "slightly soluble" according to the United States Pharmacopeia (USP) corresponds to a solvent volume of 100 to 1000 parts required for one part of solute. This wide range highlights the necessity for experimental determination to obtain precise, actionable data for process development.

Experimental Determination of Solubility: Protocols and Methodologies

Given the limited published data, researchers will need to perform their own solubility studies. The choice between a kinetic and a thermodynamic solubility assay depends on the specific application. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for process chemistry and formulation development.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of the compound in a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the "gold standard" for solubility measurement.

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic Solubility Workflow.

Detailed Protocol for Thermodynamic Solubility Assay:

-

Preparation: To a series of glass vials, add an excess amount of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (e.g., 10-20 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, DMF, chloroform) to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or the intended process temperature). Agitate the slurries for a predetermined time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) until the measured concentration plateaus.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound in the same diluent must be prepared.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It provides a rapid assessment of solubility but may overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.

Workflow for Kinetic Solubility Determination

Caption: Kinetic Solubility Workflow.

Detailed Protocol for Kinetic Solubility Assay (Plate-based):

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

-

Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the organic solvent in the wells to achieve a range of final concentrations. The final percentage of DMSO should be kept low (e.g., <2%) to minimize its co-solvent effect.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Detection: Determine the solubility limit. This can be done in several ways:

-

Nephelometry: Measure the light scattering caused by the precipitate using a plate reader. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

-

Filtration and UV/LC-MS Analysis: Filter the contents of the wells through a filter plate to remove any precipitate. Quantify the concentration of the compound in the filtrate using a plate-based UV reader or by LC-MS analysis.

-

Conclusion and Recommendations

It is strongly recommended that researchers and process chemists experimentally determine the thermodynamic solubility of this intermediate in solvents pertinent to their specific synthetic and purification processes. The protocols detailed in this guide provide a robust framework for generating reliable and accurate solubility data. Such data will enable informed decisions on solvent selection, optimization of crystallization processes, and ultimately, the consistent production of high-quality Apixaban.

References

- 1. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | Benchchem [benchchem.com]

- 2. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 3. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 5. Cas 1267610-26-3,1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | lookchem [lookchem.com]

- 6. 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS 1267610-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

A Technical Guide to the Melting Point and Thermal Stability of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Authored For: Researchers, Scientists, and Drug Development Professionals Core Subject: Physicochemical Characterization of a Key Apixaban Intermediate

Introduction

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No: 1267610-26-3) is a pivotal intermediate in the synthesis of Apixaban, a potent, orally active, and selective inhibitor of coagulation factor Xa.[1][2][3] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is fundamental to ensuring process control, product quality, and stability. The thermal characteristics, specifically the melting point and thermal stability, are critical parameters that influence everything from reaction conditions and purification methods to storage and handling protocols.[4]

This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound. It moves beyond a simple reporting of values to explain the causality behind the selection of analytical methodologies, provides detailed experimental protocols grounded in authoritative standards, and contextualizes the data within the broader framework of pharmaceutical development.

Summary of Physicochemical Properties

A consolidated overview of the key physicochemical properties of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is presented below.

| Property | Value / Description | Source(s) |

| IUPAC Name | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | |

| Synonyms | 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone | [3][4] |

| CAS Number | 1267610-26-3 | [3][4] |

| Molecular Formula | C15H19N3O2 | [1][2] |

| Molecular Weight | 273.33 g/mol | [1][2] |

| Appearance | Off-white to pale beige solid/powder | [1][3][4] |

| Melting Point | >246°C (with decomposition) | [1][2][3] |

| Boiling Point | 491.5±45.0 °C (Predicted) | [3][4] |

| Solubility | Slightly soluble in methanol and chloroform | [1][3] |

| Storage | Store at 2–8°C under an inert gas (e.g., Argon or Nitrogen) | [1][3] |

Melting Point Determination

The melting point of a crystalline solid is a critical quality attribute, serving as an indicator of identity and purity. For this compound, the transition from solid to liquid is accompanied by thermal decomposition.

Reported Melting Point and Interpretation

Multiple sources report a melting point of >246°C, with decomposition .[1][2][3] This indicates that the compound does not exhibit a sharp, clear melting transition but instead begins to degrade chemically at or near its melting temperature. This behavior is crucial for process chemists to consider, as holding the material at elevated temperatures could lead to the formation of impurities.

The Causality of Method Selection: Why Differential Scanning Calorimetry (DSC)?

While traditional capillary melting point apparatus can provide a visual melting range, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis in the pharmaceutical industry.[5][6] The choice of DSC is predicated on several key advantages:

-

Quantitative Data: DSC measures the heat flow into or out of a sample as a function of temperature, providing not just the transition temperature but also the enthalpy (ΔH) of the event, which is impossible with visual methods.[7]

-

High Precision and Accuracy: Modern DSC instruments offer exceptional temperature accuracy and precision, critical for robust characterization.[5]

-

Detection of Multiple Events: DSC can resolve complex thermal events, such as a glass transition, crystallization, or polymorphism, that would be invisible to the naked eye.[7]

By comparing the heat flow of the sample to an inert reference, DSC provides an unambiguous endotherm peak corresponding to the melting event, allowing for precise determination of the onset and peak temperatures.[8][9]

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for the accurate determination of the melting point using DSC.

Principle: The DSC instrument measures the difference in heat required to increase the temperature of the sample and an inert reference as they are subjected to a controlled temperature program.[8] An endothermic event, such as melting, results in a measurable heat absorption by the sample, which is recorded as a peak.[7]

Instrumentation: A calibrated heat-flux DSC, such as a METTLER TOLEDO DSC 3 or TA Instruments Q2000, equipped with a cooling system and an inert gas purge.

Protocol Steps:

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of the temperature and enthalpy axes, calibration is a mandatory first step. This is the cornerstone of a self-validating protocol.

-

Procedure: Calibrate the instrument using certified reference materials with known melting points and enthalpies, such as Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C). The calibration must meet the instrument manufacturer's specifications.

-

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical to obtaining a sharp, reproducible melting endotherm.

-

Procedure: Accurately weigh 2-5 mg of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.

-

-

Experimental Conditions:

-

Rationale: The chosen conditions provide a balance between resolution and experimental efficiency. A nitrogen purge creates an inert atmosphere to prevent oxidative degradation during the analysis.

-

Method:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

-

Maintain a constant nitrogen purge at 50 mL/min throughout the experiment.

-

-

-

Data Interpretation:

-

Rationale: Standardized interpretation of the DSC thermogram ensures consistent reporting.

-

Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting event will be observed as an endothermic peak.

-

Report the Onset Temperature , determined by the intersection of the baseline and the leading edge of the peak, and the Peak Temperature (the apex of the peak). For purity assessment, the onset temperature is often considered closer to the true thermodynamic melting point.[8]

-

-

Visualization: DSC Experimental Workflow

Caption: Workflow for Thermal Stability Assessment by TGA.

Regulatory Context: ICH Stability Guidelines

While DSC and TGA provide intrinsic thermal properties, the long-term stability required for regulatory filings is determined by formal stability studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2). [10][11]

-

Purpose: These studies provide evidence on how the quality of a drug substance varies over time under the influence of temperature and humidity. [11][12]* Conditions: The compound would be stored under controlled conditions, such as:

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. [10][13] * Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. [10][13]* Stress Testing: Forced degradation studies (e.g., exposure to high heat, humidity, acid, base, oxidation, and light) are also performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. [11][14] The data from TGA and DSC are invaluable inputs for designing these formal stability and stress-testing studies, helping to predict potential degradation pathways and set appropriate temperature limits for manufacturing and storage.

-

Summary and Conclusion

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a thermally robust molecule, a characteristic attributed to its stable heterocyclic framework. [1]Its high melting point, which occurs with decomposition at temperatures exceeding 246°C, underscores the need for careful temperature control during the final stages of its synthesis and purification.

The authoritative characterization of these properties relies on the precise application of modern thermoanalytical techniques.

-

Differential Scanning Calorimetry (DSC) provides a quantitative measure of the melting endotherm.

-

Thermogravimetric Analysis (TGA) directly measures mass loss, defining the upper limit of the compound's thermal stability and offering insights into its degradation profile under both inert and oxidative conditions.

The insights gained from these analyses are fundamental for drug development professionals, informing process development, establishing safe handling and storage procedures, and providing a scientific basis for the design of comprehensive, ICH-compliant stability studies.

References

-

Apixaban - American Chemical Society. (2022-08-22). American Chemical Society. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025-12-16). Torontech. [Link]

-

TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability. SKZ Industrial. [Link]

-

Thermogravimetric Analysis (TGA) for Material Characterization - ResolveMass Laboratories Inc. (2025-09-29). ResolveMass Laboratories Inc.[Link]

-

Thermogravimetric Analysis (TGA) - Prime Process Safety Center. Prime Process Safety Center. [Link]

-

Thermogravimetric Analysis (TGA) - Mettler Toledo. Mettler Toledo. [Link]

-

Differential scanning calorimetry - CureFFI.org. (2016-04-27). CureFFI.org. [Link]

-

How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone - YouTube. (2025-05-21). YouTube. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central. PubMed Central. [Link]

-

Differential Scanning Calorimetry (DSC) | PPTX - Slideshare. Slideshare. [Link]

-

Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. NETZSCH Analyzing & Testing. [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (2022-10-28). NIH. [Link]

-

Q1A(R2) Guideline - ICH. ICH. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate. Medium. [Link]

-

ICH STABILITY TESTING GUIDELINES - SNS Courseware. SNS Courseware. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025-03-21). AMSbiopharma. [Link]

Sources

- 1. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 2. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 3. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry (DSC) | PPTX [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. snscourseware.org [snscourseware.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. pharma.gally.ch [pharma.gally.ch]

The Genesis of a New Anticoagulant: A Technical Guide to the Discovery and History of Apixaban

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Safer Anticoagulation

For decades, the landscape of oral anticoagulation was dominated by vitamin K antagonists, primarily warfarin. While effective, their use was fraught with challenges, including a narrow therapeutic window, numerous food and drug interactions, and the need for frequent monitoring of the international normalized ratio (INR).[1] This created a significant unmet medical need for novel oral anticoagulants that could offer a more predictable and safer profile. The quest for such an agent led researchers to explore specific targets within the coagulation cascade, with Factor Xa (FXa) emerging as a particularly promising candidate.[2][3]

The Dawn of Direct Factor Xa Inhibitors: A Strategic Approach

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa sits at a critical juncture, linking the intrinsic and extrinsic pathways and catalyzing the conversion of prothrombin to thrombin, the final enzyme in the cascade.[4][5] Unlike traditional anticoagulants that affect multiple factors, a direct inhibitor of FXa offered the potential for a more targeted and predictable anticoagulant effect.[2] The development of the first direct Xa inhibitors, such as antistasin, validated FXa as a viable drug target and paved the way for the creation of small-molecule oral inhibitors.[6]

Discovery of Apixaban: From Lead Compound to Clinical Candidate

The journey to discover Apixaban, known chemically as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, began at DuPont Pharmaceuticals in 1995 and continued at Bristol-Myers Squibb following its acquisition of DuPont in 2001.[7] The research efforts focused on identifying highly potent and selective inhibitors of FXa. This led to the identification of a series of compounds, with five advancing to clinical studies.[7]

A significant breakthrough was achieved with the incorporation of a pendent P4 lactam group and a carboxamido pyrazole moiety.[8] This structural modification led to the discovery of BMS-562247, which demonstrated high potency (FXa Ki = 0.08 nM), excellent selectivity, and a favorable pharmacokinetic profile in preclinical studies.[8] This compound, later named Apixaban, was selected for progression into clinical development.[8]

The chemical "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one" is a key intermediate in the synthesis of Apixaban.[9][10][11] Its structure and synthesis are crucial for the efficient manufacturing of the final active pharmaceutical ingredient.

Mechanism of Action: Precision Inhibition of Factor Xa

Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound Factor Xa.[4][12] By binding to the active site of Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin.[5] This, in turn, reduces thrombin generation and the subsequent formation of fibrin clots.[13] Unlike indirect inhibitors, Apixaban's activity does not require a cofactor like antithrombin III.[4] It has no direct effect on platelet aggregation but indirectly inhibits thrombin-induced platelet aggregation.[14]

Caption: The coagulation cascade and the inhibitory action of Apixaban on Factor Xa.

Preclinical and Clinical Development: A Rigorous Path to Approval

Apixaban underwent a comprehensive clinical development program to establish its safety and efficacy.[13]

-

Phase I Studies: These trials in healthy volunteers evaluated the safety, tolerability, and pharmacokinetic profile of Apixaban, establishing a dosing framework.[13]

-

Phase II Studies: Dose-ranging studies were conducted to find the optimal balance between efficacy in preventing thromboembolic events and the risk of bleeding.[7]

-

Phase III Studies: Two pivotal, large-scale, multicenter, randomized controlled trials provided the core evidence for Apixaban's approval.[13]

-

ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation): This trial compared Apixaban to warfarin in patients with nonvalvular atrial fibrillation.[13][15] Apixaban was found to be superior to warfarin in preventing stroke or systemic embolism, and was associated with significantly less bleeding and lower all-cause mortality.[7]

-

AVERROES (Apixaban versus Acetylsalicylic Acid [ASA] to Prevent Stroke in Atrial Fibrillation Patients Who Have Failed or Are Unsuitable for Vitamin K Antagonist Therapy): This study compared Apixaban to aspirin in patients unsuitable for warfarin therapy.[13] The trial was stopped early due to clear evidence of Apixaban's superior efficacy in reducing the risk of stroke and systemic embolism without a significant increase in major bleeding compared to aspirin.[7]

-

| Clinical Trial | Comparator | Patient Population | Primary Efficacy Outcome | Primary Safety Outcome |

| ARISTOTLE | Warfarin | Nonvalvular atrial fibrillation | Superiority in preventing stroke or systemic embolism | Superiority in causing significantly less major bleeding |

| AVERROES | Aspirin | Nonvalvular atrial fibrillation unsuitable for warfarin | Superiority in preventing stroke or systemic embolism | No significant increase in major bleeding |

Regulatory History and Commercialization: A Global Collaboration

In 2007, Bristol-Myers Squibb and Pfizer entered into a worldwide collaboration to develop and commercialize Apixaban.[16][17] This partnership combined the expertise of both companies to bring this novel anticoagulant to patients globally.[18][19][20]

Key Regulatory Milestones:

-

May 2011: Apixaban was approved for medical use in the European Union.[12]

-

December 2012: The U.S. Food and Drug Administration (FDA) approved Apixaban for the prevention of stroke in patients with atrial fibrillation.[4][12]

-

March 2014: The FDA approved Apixaban for the prevention of deep vein thrombosis and pulmonary embolism in patients who have recently undergone knee or hip replacement.[12]

-

August 2014: The FDA approved Apixaban for the treatment of recurring deep vein thrombosis and pulmonary embolism.[12]

Caption: Timeline of Apixaban's discovery, development, and approval.

Synthesis of a Key Intermediate: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

The synthesis of this crucial intermediate is a key step in the overall manufacturing process of Apixaban. One reported method involves the reduction of a precursor compound.[9]

Experimental Protocol: Reduction Method

-

Reaction Setup: To a 500L reactor, add 25L of water and 25L of methanol.

-

Addition of Reactants: Under stirring, add 2.5kg of the precursor compound (I) and 250g of Raney cobalt.

-

Heating: Raise the temperature of the mixture to 40-50°C.

-

Addition of Hydrazine Hydrate: Slowly add 2.0kg of hydrazine hydrate (80% solution).

-

Reaction: Maintain the reaction temperature at 60-70°C for 3 hours.

-

Workup: Upon completion of the reaction, filter the mixture through diatomaceous earth.

-

Purification: Concentrate the filtrate to remove the solvent. Add methyl tert-butyl ether (MTBE) to the resulting filter cake to precipitate the product.

-

Isolation: Collect the white solid product. This method has been reported to yield 2.20 kg of the desired product with a purity of 99.8%.[10]

Caption: Simplified workflow for the synthesis of the Apixaban intermediate.

Conclusion: A Paradigm Shift in Anticoagulant Therapy

The discovery and development of Apixaban represents a significant advancement in the field of anticoagulation.[1] Its targeted mechanism of action, predictable pharmacokinetics, and favorable safety and efficacy profile have made it a widely used alternative to warfarin for the prevention and treatment of thromboembolic disorders.[5][12] The journey from the initial research efforts to a globally available medication is a testament to the power of strategic drug design and collaborative development.

References

- What is the approval history and clinical development pathway of Eliquis? (2025, March 7).

- Apixaban - Wikipedia. (n.d.).

- Discovery and development of direct Xa inhibitors - Wikipedia. (n.d.).

- Apixaban - StatPearls - NCBI Bookshelf. (2024, February 22).

- (PDF) Development of apixaban: A novel anticoagulant for prevention of stroke in patients with atrial fibrillation - ResearchGate. (2014, November).

- 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one - Smolecule. (2023, August 15).

- 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3. (n.d.).

- Bristol Myers Squibb and Pfizer Announce Direct-to-Patient Eliquis® (apixaban) Option. (2025, July 17).

- What is the mechanism of Apixaban? - Patsnap Synapse. (2024, July 17).

- Bristol-Myers Squibb and Pfizer Announce Worldwide Collaboration to Develop and Commercialize Anticoagulant and Metabolic Compounds. (2007, April 25).

- Discovery and development of Factor Xa inhibitors (2015–2022) - PMC - NIH. (n.d.).

- CAS No : 1267610-26-3 | Product Name : 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Pharmaffiliates. (n.d.).

- Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC. (n.d.).

- Bristol-Myers Squibb, Pfizer Jointly Investigate New Anticoagulant | DAIC. (2007, April 26).

- Oral, Direct Factor Xa Inhibitors in Development for the Prevention and Treatment of Thromboembolic Diseases | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (n.d.).

- Pfizer and Bristol Myers Squibb Launch Direct-to-Patient Eliquis Option Through Eliquis 360 Support | PharmExec. (2025, July 18).

- Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - ARISTOTLE - American College of Cardiology. (2020, March 9).

- What is the mechanism of action (MOA) of apixaban (Eliquis)? - Dr.Oracle. (2025, July 2).

- Oral direct factor Xa inhibitors - PubMed. (2012, September 28).

- Bristol Myers Squibb, Pfizer to Sell Eliquis Directly to Patients | Drug Topics. (2025, July 17).

Sources

- 1. Oral direct factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 6. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 10. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Apixaban - Wikipedia [en.wikipedia.org]